4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
CAS No.:
Cat. No.: VC13357881
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid -](/images/structure/VC13357881.png)
Specification
Molecular Formula | C14H17NO6 |
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Molecular Weight | 295.29 g/mol |
IUPAC Name | 5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17) |
Standard InChI Key | BGMCTGARFXPQML-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . Its structure features:
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A benzyloxycarbonyl (Cbz) group at the 4-position, serving as a protective moiety for the amino group.
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A methoxy group (-OCH₃) at the 5-position, influencing solubility and electronic properties.
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A ketone group (-CO-) at the 5-position, contributing to reactivity in nucleophilic additions.
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A carboxylic acid (-COOH) terminus, enabling participation in peptide bond formation.
The stereochemistry at the 4-position remains unspecified in the non-preferred name, though analogous compounds (e.g., (4R)-isomer CAS 26566-11-0) highlight the importance of chirality in biological interactions .
Table 1: Key Structural Properties
Property | Value |
---|---|
CAS Number | 5672-83-3 |
Molecular Formula | C₁₄H₁₇NO₆ |
Molecular Weight | 295.29 g/mol |
Functional Groups | Cbz, Methoxy, Ketone, Carboxylic Acid |
Synthesis and Synthetic Utility
Role in Peptide Synthesis
The Cbz group’s stability under acidic conditions and selective removal via hydrogenolysis make it invaluable in stepwise peptide elongation . Unlike tert-butoxycarbonyl (Boc) groups, Cbz requires catalytic hydrogenation for deprotection, offering orthogonal protection strategies in complex syntheses .
Applications in Medicinal Chemistry
Enzyme Inhibition
Derivatives of this compound exhibit inhibitory activity against aspartyl peptidases, including targets like BACE-1 (implicated in Alzheimer’s disease) . The ketone group may act as a transition-state analog, binding to active sites and disrupting enzymatic function.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Key Analogs
Compound (CAS) | Key Differences | Applications |
---|---|---|
26566-11-0 (4R-isomer) | R-configuration at C4 | Enhanced enzyme inhibition |
27025-24-7 (R-isomer) | Methoxy at C5, R-configuration | Peptide coupling |
5672-83-3 | Non-specified stereochemistry | Broad synthetic utility |
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